molecular formula C14H15N3O3S B5500953 4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B5500953
M. Wt: 305.35 g/mol
InChI Key: GKXBJMLMDFJKPX-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.08341252 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

The chemical entity of interest is closely related to fused pyridine-4-carboxylic acids, which are synthesized through Combes-type reactions involving acyl pyruvates and amino heterocycles, followed by hydrolysis. This methodology facilitates the generation of a diverse library of compounds, including pyrazolo[3,4-b]pyridines, and allows for subsequent combinatorial transformations such as amide coupling and esterification. These compounds are valuable for drug synthesis, showcasing the chemical versatility of piperidine and pyrazole derivatives in medicinal chemistry and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Applications

A specific application in anticancer research is the development of Aurora kinase inhibitors. Compounds structurally related to "4-(1H-pyrazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid" have shown potential in inhibiting Aurora A, a kinase involved in cell cycle regulation. This inhibition could be utilized in cancer treatment strategies, highlighting the potential therapeutic applications of these chemical structures in oncology (ロバート ヘンリー,ジェームズ, 2006).

Functionalization Reactions in Organic Synthesis

The compound is relevant to studies focusing on functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into carboxamide and carboxylate derivatives through reactions with various binucleophiles. This research underscores the role of piperidine and pyrazole derivatives in synthetic organic chemistry, providing insights into reaction mechanisms and expanding the toolkit for synthesizing complex organic molecules (İ. Yıldırım et al., 2005).

Solid Form Characterization in Pharmaceutical Sciences

In pharmaceutical sciences, the solid form characterization of zwitterionic compounds related to "this compound" is crucial. These studies involve identifying stable polymorphs and hydrate forms, which are essential for determining the most suitable solid state for drug formulation and manufacturing. This research aids in understanding the physicochemical properties of drug compounds, which is critical for ensuring their stability, manufacturability, and therapeutic efficacy (Kojima et al., 2008).

Properties

IUPAC Name

4-pyrazol-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(11-3-1-10-21-11)16-8-4-14(5-9-16,13(19)20)17-7-2-6-15-17/h1-3,6-7,10H,4-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXBJMLMDFJKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.